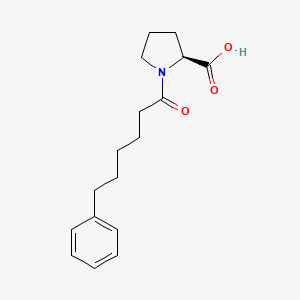
1-(6-Phenylhexanoyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Phenylhexanoyl)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a hexanoyl chain, which is further linked to the amino acid L-proline. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylhexanoyl)-L-proline typically involves the acylation of L-proline with 6-phenylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and the reaction is conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Phenylhexanoyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylhexanoic acid derivatives.
Reduction: The carbonyl group in the hexanoyl chain can be reduced to form alcohol derivatives.
Substitution: The proline moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include phenylhexanoic acid derivatives, alcohol derivatives, and various substituted proline compounds
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has been investigated for its potential biological activities, including its role as a modulator of enzyme activity and its interactions with biological membranes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it a candidate for use in the production of specialty chemicals and materials with specific functional attributes.
Mécanisme D'action
The mechanism of action of 1-(6-Phenylhexanoyl)-L-proline involves its interaction with specific molecular targets and pathways. The phenyl group and the proline moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(6-Phenylhexanoyl)-L-proline can be compared with other similar compounds, such as:
N-(6-Phenylhexanoyl)glycine: This compound has a similar structure but with glycine instead of proline. It exhibits different biological activities and physicochemical properties.
6-Phenylhexanoic acid: Lacking the proline moiety, this compound has different reactivity and applications.
Phenylalanine derivatives: Compounds with phenylalanine instead of proline can have distinct biological activities and uses.
Propriétés
Numéro CAS |
921757-21-3 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(2S)-1-(6-phenylhexanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c19-16(18-13-7-11-15(18)17(20)21)12-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,20,21)/t15-/m0/s1 |
Clé InChI |
ZIJHQNQYFKRGRW-HNNXBMFYSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
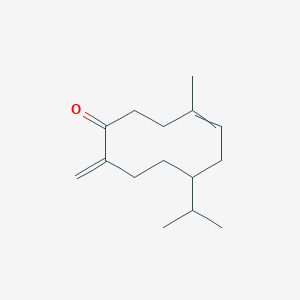
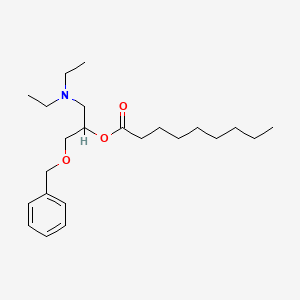
![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
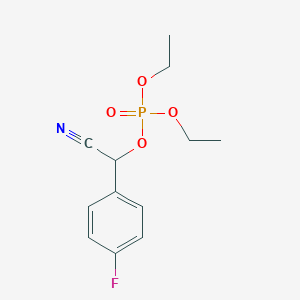
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
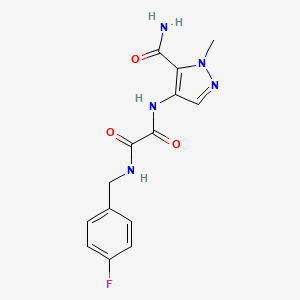
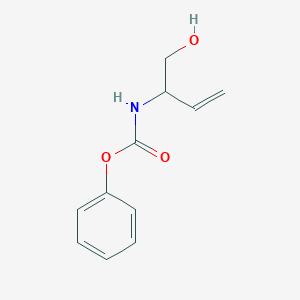

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
